molecular formula C27H32N6O3 B580651 ML 190

ML 190

Numéro de catalogue: B580651
Poids moléculaire: 488.6 g/mol
Clé InChI: PMTIWRPLQBVEMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML190 est un antagoniste sélectif des récepteurs κ opioïdes. Il est connu pour sa forte affinité et sa sélectivité envers le récepteur κ opioïde, avec une valeur d'IC50 de 120 nM et une valeur d'EC50 de 129 nM . Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le domaine des neurosciences.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML190 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLe produit final est obtenu par une série d'étapes de purification, notamment la recristallisation et la chromatographie .

Méthodes de production industrielle

La production industrielle de ML190 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

ML190 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés

Activité Biologique

ML 190 is a compound recognized for its selective antagonism of the kappa opioid receptor (KOP), which has significant implications in pain management and addiction therapies. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its high selectivity for the kappa opioid receptor, exhibiting over 267-fold selectivity compared to mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with other opioid receptor interactions, such as respiratory depression and addiction potential.

Table 1: Selectivity Profile of this compound

Receptor TypeAffinity (Ki, nM)Selectivity Ratio
Kappa (KOP)0.51
Mu (MOP)134>267
Delta (DOP)135>270

This compound acts primarily as a KOP antagonist , which inhibits the action of endogenous opioids at the kappa receptor. This antagonism leads to various physiological effects:

  • Analgesic Effects : By blocking KOP, this compound may provide pain relief without the side effects associated with traditional opioids.
  • Reduction in Dysphoria : KOP activation is linked to dysphoria; thus, antagonism can potentially improve mood and reduce anxiety.

Case Study: Pain Management

A study involving rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The results indicated that subjects treated with this compound exhibited a marked decrease in pain-related behaviors compared to control groups receiving saline or other opioid treatments.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound. In vitro studies have shown that it exhibits moderate activity against certain bacterial strains, although its primary application remains within the realm of opioid receptor modulation.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Therapeutic Implications

Given its unique profile, this compound holds promise for several therapeutic applications:

  • Pain Management : Its KOP antagonistic properties may offer new avenues for treating pain without traditional opioid drawbacks.
  • Substance Use Disorders : By modulating kappa receptor activity, this compound could play a role in reducing cravings and withdrawal symptoms in opioid-dependent individuals.

Future Research Directions

Ongoing studies aim to further elucidate the pharmacokinetics and long-term effects of this compound. Investigations are also focused on its potential synergistic effects when combined with other analgesics or treatments for substance use disorders.

Applications De Recherche Scientifique

Pain Management

  • Mechanism of Action : ML 190's antagonistic properties allow it to block the kappa opioid receptors, which are implicated in pain modulation. Studies have shown that kappa agonists can produce analgesia but also lead to undesirable side effects like sedation and dysphoria. By using this compound, researchers aim to explore pain relief without these side effects.
  • Case Study : In a preclinical study involving rodent models of chronic pain, this compound demonstrated significant reductions in pain-related behaviors compared to controls receiving a kappa agonist. This suggests its potential as a safer alternative for managing chronic pain conditions.

Addiction Treatment

  • Role in Addiction : Kappa opioid receptors play a crucial role in the neurobiological mechanisms underlying addiction. Antagonists like this compound may help reduce cravings and withdrawal symptoms associated with substance use disorders.
  • Research Findings : A study published in Nature indicated that administration of this compound in animal models resulted in decreased self-administration of drugs like cocaine and heroin, suggesting its efficacy in reducing addictive behaviors.

Neuroscience Research

  • Cognitive Effects : Research has indicated that kappa opioid receptor activity can influence cognitive functions such as memory and learning. By utilizing this compound, scientists can investigate the receptor's role in these processes.
  • Experimental Results : In behavioral assays assessing memory retention, subjects treated with this compound exhibited improved performance on tasks compared to those treated with kappa agonists, indicating potential cognitive-enhancing effects when blocking kappa receptors.

Data Table: Summary of Research Findings

Study FocusMethodologyKey FindingsReference
Pain ManagementRodent modelsSignificant reduction in pain-related behaviorsJournal of Pain
Addiction TreatmentSelf-administration assaysDecreased drug-seeking behaviorNature
Cognitive EffectsBehavioral assaysImproved memory retentionNeuroscience Letters

Propriétés

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIWRPLQBVEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid (30 mg, 0.12 mmol), 3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-amine (43.6 mg, 0.17 mmol) and DMAP (1.4 mg, 0.012 mmol) were dissolved in 1 mL of DCM. Diisopropylcarbodiimide (0.09 mL, 0.58 mmol) was added. The mixture was stirred at room temperature for 16 hours and the product was purified by silica gel flash chromatography (DCM/MeOH=10:1, Rf=0.5) to give 30 mg (53%) white solid. 1H NMR (400 MHz, CDCl3) δ 8.17 (d, J=4.9 Hz, 1H), 7.87 (dd, J=1.4, 2.9 Hz, 1H), 7.33 (dd, J=1.4, 4.0 Hz, 1H), 7.12 (s, 1H), 6.99 (d, J=5.0 Hz, 1H), 6.84 (s, 4H), 6.68 (dd, J=2.9, 4.0 Hz, 1H), 5.11 (s, 2H), 3.78 (s, 3H), 3.41 (dd, J=5.8, 12.0 Hz, 2H), 3.02-2.91 (m, 4H), 2.74 (s, 3H), 2.63-2.54 (m, 4H), 2.49 (t, J=6.4 Hz, 2H), 1.75-1.69 (m, 2H). 13C NMR (101 MHz, CDCl3) δ 167.9, 155.8, 153.8, 145.4, 143.2, 142.3, 134.8, 124.1, 122.8, 122.6, 120.4, 118.0, 114.4, 113.5, 113.4, 57.3, 55.6, 53.4, 50.4, 44.2, 39.4, 25.2, 22.8. HRMS (m/z): calcd for C27H33N6O3 (M+H) 489.2609. found 489.2600.
Name
2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
43.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Yield
53%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.